6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

MAO-B inhibition Neurodegenerative disease Structure-activity relationship

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 54197-66-9) is a bicyclic heterocyclic compound belonging to the 3,4-dihydro-2(1H)-quinolinone class, characterized by a hydroxyl group at the 6-position of the quinolinone core. This compound is a white to off-white crystalline solid with a melting point range of 235–241 °C, a molecular weight of 163.17 g/mol, and a predicted XLogP3 of 0.7, indicating moderate lipophilicity.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 54197-66-9
Cat. No. B022882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
CAS54197-66-9
Synonyms3,4-Dihydro-6-hydroxy-2(1H)-quinolinone;  3,4-Dihydro-6-hydroxy-carbostyril;  3,4-Dihydro-6-hydroxycarbostyril;  6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone;  6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline;  USP Cilostazol Related Compound A; 
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)O
InChIInChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12)
InChIKeyHOSGXJWQVBHGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 54197-66-9): A Specialized Quinolinone Scaffold for Targeted Procurement


6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 54197-66-9) is a bicyclic heterocyclic compound belonging to the 3,4-dihydro-2(1H)-quinolinone class, characterized by a hydroxyl group at the 6-position of the quinolinone core [1]. This compound is a white to off-white crystalline solid with a melting point range of 235–241 °C, a molecular weight of 163.17 g/mol, and a predicted XLogP3 of 0.7, indicating moderate lipophilicity [2]. It is commercially available in high purity (≥99.5% by HPLC) from multiple reputable vendors and is widely recognized as a primary metabolite of Cilostazol and a key intermediate in its synthesis [3].

Why 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Cannot Be Replaced by Other Quinolinones or Analogs in Critical Applications


Within the 3,4-dihydro-2(1H)-quinolinone class, the position and nature of substituents on the aromatic ring profoundly dictate both biological activity and synthetic utility. Direct substitution of this compound with other hydroxylated or unsubstituted quinolinones is not possible without significant loss of performance or project failure. For instance, the 6-hydroxy group is essential for the compound's role as a direct intermediate in the synthesis of Cilostazol and as a metabolite reference standard, a function that no other positional isomer can fulfill [1]. Furthermore, structure-activity relationship (SAR) studies have demonstrated that substitution at the C7 position of the quinolinone scaffold yields potent and selective monoamine oxidase B (MAO-B) inhibitors, whereas substitution at the C6 position—as in this compound—results in significantly reduced inhibitory potency [2]. Therefore, for applications requiring the specific 6-hydroxy substitution pattern, generic or off-patent analogs are unsuitable, making targeted procurement of this exact CAS number a critical decision for research integrity and downstream success.

Quantitative Evidence for Differentiating 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone from Its Closest Analogs and Substitutes


MAO-B Inhibitory Potency: C7-Substitution Far Outperforms 6-Hydroxy Scaffold

In a direct head-to-head SAR study of 3,4-dihydro-2(1H)-quinolinone derivatives, substitution at the C7 position was found to produce highly potent MAO-B inhibitors, with the most active compound (7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone) exhibiting an IC50 of 2.9 nM [1]. In stark contrast, the 6-hydroxy substituted scaffold (the target compound) displayed significantly lower inhibitory activity, underscoring that the 6-position hydroxyl group is not optimal for MAO-B inhibition [1].

MAO-B inhibition Neurodegenerative disease Structure-activity relationship

Identity as Cilostazol Metabolite and Intermediate: Unmatched Specificity

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is the definitive and only accepted intermediate in the synthesis of the antiplatelet drug Cilostazol, and it serves as the official USP reference standard 'Cilostazol Related Compound A' [1]. No other quinolinone derivative or positional isomer can perform this function. Procurement of any alternative would fail identity and purity specifications mandated for pharmaceutical manufacturing and quality control.

Pharmaceutical intermediate Cilostazol synthesis Metabolite standard

Purity Benchmarking: ≥99.5% HPLC Specification versus Standard Research Grade

Commercial availability of this compound with a guaranteed purity of ≥99.5% by HPLC (from vendors such as ChemImpex) provides a clear, quantitative advantage over typical research-grade batches (often 97% or lower) . This higher purity specification directly reduces the risk of confounding impurities in analytical and biological assays, a critical factor for reproducible science and regulatory submissions.

Analytical chemistry Reference standard Quality control

Physicochemical Property: Melting Point Consistency as a Marker of Crystalline Identity

The melting point of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is reported with high consistency across multiple authoritative sources, with a narrow range of 235–241 °C [1][2]. This contrasts with the melting point of the closely related 6-hydroxyquinoline analog (19315-93-6), which melts at 188–190 °C [3]. This 45–50 °C difference reflects distinct crystalline lattice energies and serves as a reliable, non-destructive identifier for ensuring chemical identity and batch uniformity.

Crystallography Material science Formulation

Regulatory Status: ECHA Classification and Controlled Handling Profile

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 6-Hydroxy-2(1H)-3,4-dihydroquinolinone is classified as a skin, eye, and respiratory irritant (H315, H319, H335) [1]. This specific, quantitative hazard profile (e.g., signal word "Warning") differs from other quinolinone derivatives which may have different or no harmonized classifications. For industrial or laboratory settings, this regulatory data mandates specific handling, personal protective equipment (PPE), and waste disposal protocols that are not interchangeable with less-characterized or differently-classified analogs.

Regulatory compliance Safety Industrial hygiene

Validated Research and Industrial Use Cases for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 54197-66-9)


Cilostazol Synthesis and Quality Control: The Non-Negotiable Intermediate

For any research group or manufacturer engaged in the synthesis, analysis, or quality control of the antiplatelet drug Cilostazol, procurement of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is mandatory. It is the exclusive key intermediate in the synthetic pathway [1] and the official USP reference standard for impurity profiling ('Cilostazol Related Compound A') . Substitution with any other chemical would invalidate the synthetic route and fail to meet pharmacopeial requirements, making this the only scientifically and regulatorily acceptable choice.

MAO-B Inhibitor Drug Discovery: Using the 6-Hydroxy Scaffold as a Negative Control

In medicinal chemistry campaigns targeting monoamine oxidase B (MAO-B) for neurodegenerative diseases such as Parkinson's, this compound serves a critical, albeit negative, role. SAR studies have conclusively shown that the 6-hydroxy substitution on the 3,4-dihydro-2(1H)-quinolinone scaffold yields significantly lower MAO-B inhibitory potency compared to C7-substituted analogs [2]. Researchers can, therefore, utilize this compound as a defined, low-activity baseline control to validate assay sensitivity and to benchmark the activity of novel C7-substituted derivatives, ensuring experimental rigor and clear interpretation of SAR data.

High-Purity Reference Standards for Analytical Method Development

The commercial availability of this compound at a purity of ≥99.5% by HPLC positions it as an ideal standard for developing and validating analytical methods (e.g., HPLC, UPLC) for complex biological or synthetic mixtures. Its use as a high-purity reference material ensures accurate quantification, robust method calibration, and reliable identification of related substances, particularly in pharmacokinetic studies of Cilostazol [3] and in the quality control of pharmaceutical formulations.

Metabolism and Pharmacokinetic Studies of Cilostazol

As a primary metabolite of Cilostazol [4], this compound is indispensable for in vitro and in vivo studies investigating the drug's metabolism, clearance, and potential pharmacodynamic effects. Procuring the authentic standard is essential for the accurate identification and quantification of this specific metabolite in biological matrices (e.g., plasma, urine) using LC-MS/MS or HPLC-UV, enabling precise determination of pharmacokinetic parameters and metabolite exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.